6-Methoxy vs. 6-Unsubstituted: Kinase Selectivity Modulation (Class-Level Inference from Published SAR)
In a systematic SAR study of pyrazolo[1,5-b]pyridazines, the addition of a methoxy group at the R₂ position (equivalent to the 6-position on the pyridazine ring) led to a complete loss of detectable inhibitory activity against human CDK-4 (>1000-fold reduction), while retaining some anti-parasitic potency against T. b. brucei [1]. This contrasts sharply with 6-unsubstituted analogs (e.g., compound 10a in the same series), which maintained dual CDK-4/T. b. brucei activity. For researchers seeking to decouple CDK-4 inhibition from other kinase or anti-infective activities, the 6-methoxy derivative provides a selectivity handle that 6-H analogs cannot offer.
| Evidence Dimension | CDK-4 inhibitory activity |
|---|---|
| Target Compound Data | Complete loss of CDK-4 activity (IC₅₀ shift >1000-fold vs. unsubstituted analog 10a) |
| Comparator Or Baseline | 6-unsubstituted pyrazolo[1,5-b]pyridazine analog (10a): active against CDK-4 |
| Quantified Difference | >1000-fold reduction in CDK-4 potency upon 6-methoxy substitution |
| Conditions | Biochemical kinase inhibition assay (GSK-3β, CDK-2, CDK-4 panel); data from J. Med. Chem. 2019, Table 2 |
Why This Matters
The 6-methoxy group functions as a selectivity switch away from CDK-4, which is critical for programs where CDK-4 inhibition constitutes an off-target liability.
- [1] Tiek D, Wells CI, Schröder M, et al. J Med Chem. 2019;63(2):756-783. Table 2, compound 10j. View Source
